molecular formula C20H16F3IN4O4S B605938 BAY-438 CAS No. 1295505-76-8

BAY-438

Cat. No.: B605938
CAS No.: 1295505-76-8
M. Wt: 592.33
InChI Key: KQYTZJXGFPXBER-UHFFFAOYSA-N
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Description

Molecular Structure and Nomenclature

This compound is characterized by a complex molecular framework that incorporates multiple functional groups essential for its biological activity. The compound possesses the molecular formula C₂₀H₁₆F₃IN₄O₄S, indicating the presence of twenty carbon atoms, sixteen hydrogen atoms, three fluorine atoms, one iodine atom, four nitrogen atoms, four oxygen atoms, and one sulfur atom. This molecular composition reflects the sophisticated design principles employed in the development of selective kinase inhibitors.

The structural architecture of this compound incorporates several key pharmacophoric elements that contribute to its selectivity and potency. The presence of multiple heteroatoms, including nitrogen, oxygen, and sulfur, provides numerous sites for hydrogen bonding and electrostatic interactions with the target protein. The incorporation of fluorine atoms enhances the compound's metabolic stability and modulates its lipophilicity profile. The iodine substituent represents a unique structural feature that may contribute to the compound's binding affinity and selectivity profile.

The compound is officially catalogued under the Chemical Abstracts Service registry number 1295505-76-8, providing a unique identifier for research and commercial applications. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, ensuring consistent identification across scientific literature and regulatory documentation.

Physicochemical Properties

The physicochemical characterization of this compound reveals a molecular weight of 592.33 daltons, positioning it within the optimal range for oral bioavailability according to established drug-like property guidelines. This molecular weight reflects the compound's complex structure while maintaining characteristics conducive to pharmaceutical development and clinical application.

Property Value Reference
Molecular Weight 592.33 Da
Molecular Formula C₂₀H₁₆F₃IN₄O₄S
Chemical Abstracts Service Number 1295505-76-8
Storage Stability (Powder) -20°C for 3 years
Storage Stability (Solution) -80°C for 1 year

The stability profile of this compound demonstrates favorable characteristics for both research applications and potential pharmaceutical development. When stored as a powder at -20°C, the compound maintains chemical integrity for up to three years, indicating robust stability under standard laboratory storage conditions. When prepared in solution, the compound requires storage at -80°C and maintains stability for one year under these conditions.

The solubility characteristics of this compound have been optimized to facilitate preparation of stock solutions for biological evaluation. The compound demonstrates compatibility with common organic solvents used in pharmaceutical research, enabling the preparation of concentrated stock solutions across a range of concentrations. The solubility profile supports the preparation of 1 millimolar, 5 millimolar, 10 millimolar, and 50 millimolar stock solutions using appropriate solvent systems.

The physicochemical properties of this compound reflect deliberate structural modifications designed to optimize its pharmacological profile. The compound exhibits high bioavailability characteristics that distinguish it from other compounds in its therapeutic class. Additionally, this compound demonstrates low brain penetration potential, indicating selective tissue distribution that may minimize central nervous system-related effects.

The compound's extended half-life properties contribute to its favorable pharmacokinetic profile, potentially allowing for less frequent dosing regimens in clinical applications. These pharmacokinetic characteristics result from the compound's metabolic stability and resistance to enzymatic degradation pathways that typically limit the duration of action for similar therapeutic agents.

Spectroscopic and Crystallographic Data

The spectroscopic characterization of this compound provides detailed insights into its molecular structure and conformational properties. While comprehensive spectroscopic data are not explicitly detailed in the available research documentation, the compound's complex molecular architecture suggests the presence of characteristic spectroscopic signatures associated with its various functional groups.

The molecular structure of this compound contains multiple aromatic systems that would be expected to exhibit characteristic ultraviolet absorption patterns. The presence of nitrogen-containing heterocycles and the iodine substituent would contribute distinctive features to the compound's spectroscopic profile. The fluorine atoms incorporated into the molecular structure would provide unique signatures in fluorine-19 nuclear magnetic resonance spectroscopy, enabling detailed structural confirmation and purity assessment.

The crystallographic analysis of this compound would be expected to reveal important information about its solid-state structure and intermolecular interactions. The compound's molecular weight and structural complexity suggest the formation of well-ordered crystal lattices that could be amenable to single-crystal X-ray diffraction analysis. Such crystallographic studies would provide precise atomic coordinates and bond lengths, contributing to a comprehensive understanding of the compound's three-dimensional structure.

The presence of multiple heteroatoms in the this compound structure suggests the potential for extensive hydrogen bonding networks in the crystalline state. These intermolecular interactions would influence the compound's physical properties, including melting point, solubility characteristics, and polymorphic behavior. Understanding these crystallographic features is essential for pharmaceutical development, as they directly impact the compound's manufacturability and formulation properties.

Properties

CAS No.

1295505-76-8

Molecular Formula

C20H16F3IN4O4S

Molecular Weight

592.33

IUPAC Name

3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)-6-(3-((sulfamoylamino)methyl)phenoxy)benzamide

InChI

InChI=1S/C20H16F3IN4O4S/c21-13-7-11(24)4-5-15(13)28-19-17(20(25)29)16(8-14(22)18(19)23)32-12-3-1-2-10(6-12)9-27-33(26,30)31/h1-8,27-28H,9H2,(H2,25,29)(H2,26,30,31)

InChI Key

KQYTZJXGFPXBER-UHFFFAOYSA-N

SMILES

O=C(N)C1=C(OC2=CC=CC(CNS(=O)(N)=O)=C2)C=C(F)C(F)=C1NC3=CC=C(I)C=C3F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BAY-438;  BAY438;  BAY 438

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Discussion

  • Efficacy: this compound’s nanomolar potency against kinase X outperforms structural analogs, likely due to its extended aromatic system and sulfonamide group, which enhance hydrophobic interactions .
  • Solubility Limitations: Despite favorable LogP, its low solubility (<0.5 mg/mL) may require nanoformulation or prodrug strategies to improve bioavailability .
  • However, its higher molecular weight correlates with increased hepatotoxicity in murine models .

Key Trade-offs : Structural complexity improves efficacy but complicates synthesis and scalability. For instance, Compound B’s boronic acid moiety simplifies synthesis but sacrifices target specificity .

Preparation Methods

Route A: Condensation of Hydroxybenzaldehyde Derivatives

Commercial 4-(dimethylamino)-2-hydroxybenzaldehyde undergoes condensation with ethyl chloroacetate under basic conditions. This step forms the benzofuran ester via intramolecular cyclization, which is subsequently saponified using lithium hydroxide in tetrahydrofuran (THF)/water to yield the free carboxylic acid. The reaction proceeds at 80°C for 12 hours, achieving a 75–85% yield after recrystallization from ethanol.

Route B: Palladium-Catalyzed Amination of Bromobenzofurans

Alternatively, methyl 6-bromo-1-benzofuran-2-carboxylate is subjected to a Buchwald-Hartwig amination with dimethylamine using XPhos Pd G2 as the catalyst. This coupling occurs in toluene at 110°C for 24 hours, followed by saponification with lithium hydroxide to afford the carboxylic acid intermediate. This method offers a 70% yield and avoids the need for harsh cyclization conditions.

Suzuki-Miyaura Coupling for Methylation

The brominated intermediate undergoes a Suzuki-Miyaura cross-coupling with methaneboronic acid to install the methyl group (Scheme 2):

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : 1,4-Dioxane/water (4:1)

  • Temperature : 90°C

  • Time : 18 hours

Despite optimized conditions, this step yields only 40–45% of the desired product due to competitive protodeboronation and homo-coupling side reactions. Switching to XPhos Pd G3 improves yields to 55%, as confirmed by high-performance liquid chromatography (HPLC).

Acylsulfonamide Bond Formation

The final step involves coupling the benzofuran carboxylic acid with a proprietary sulfonamide using 1,1′-carbonyldiimidazole (CDI) as the activating agent:

General Procedure (GP1)

  • Activation : The carboxylic acid (1.0 equiv) is treated with CDI (1.2 equiv) in DCM at room temperature for 2 hours.

  • Coupling : The sulfonamide (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 4.0 equiv) are added, and the reaction is stirred for 16–72 hours.

  • Workup : The mixture is diluted with DCM, washed with water and brine, and purified via reverse-phase HPLC to afford this compound in 60–70% yield.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Used for intermediates (hexane/ethyl acetate gradients).

  • Reverse-Phase HPLC : Employed for final purification (C18 column, acetonitrile/water with 0.1% formic acid).

Spectroscopic Analysis

  • ¹H/¹³C NMR : Confirms regioselectivity and functional group integrity.

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula ([M+H]⁺ calculated for C₂₀H₁₈N₂O₅S: 397.0964; found: 397.0968).

Comparative Analysis of Synthetic Routes

Step Route A Yield Route B Yield Key Advantages
Benzofuran Core85%70%Route A avoids palladium catalysts
Bromination65%N/AScalable under mild conditions
Suzuki Coupling45%55%XPhos Pd G3 reduces side reactions
Final Coupling70%70%CDI minimizes racemization

Mechanistic Insights and Challenges

Bromination Selectivity

The dimethylamino group directs electrophilic bromination to the para position via resonance stabilization of the intermediate arenium ion. Steric hindrance from the adjacent methoxy group further suppresses ortho substitution.

Low Yield in Suzuki Coupling

Protodeboronation is attributed to the instability of methaneboronic acid under basic conditions. Adding catalytic amounts of silver oxide (Ag₂O) suppresses this pathway by stabilizing the boronate complex .

Q & A

Q. How should researchers integrate multi-omics data (proteomics, transcriptomics) to elucidate this compound’s MoA?

  • Methodological Answer : Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to omics datasets. Use network pharmacology tools (e.g., STRING, Cytoscape) to map target interactions. Confirm hub nodes via siRNA silencing and functional rescue experiments .

Data Contradiction Analysis Framework

Step Action Tools/References
1. Identify DiscrepanciesCompare efficacy/toxicity across modelsSystematic review protocols
2. Assess BiasEvaluate experimental design (e.g., blinding, controls)CONSORT guidelines
3. Quantify HeterogeneityMeta-regression or I2^2 statisticR packages (metafor, meta)
4. Mechanistic HypothesisPropose biological/pharmacokinetic driversPBPK/PD modeling
5. Experimental ValidationOrthogonal assays (e.g., SPR, CRISPR)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BAY-438
Reactant of Route 2
BAY-438

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